9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-
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Overview
Description
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound features a benzyloxy group attached to a butyl chain, which is further connected to the purine ring system. The unique structure of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the protection of the hydroxyl group by benzylation, using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The next step is the alkylation of the protected intermediate with a butyl halide, such as butyl bromide, under basic conditions.
Purine Ring Formation: The final step involves the formation of the purine ring system through a cyclization reaction, typically using formamide and a suitable catalyst.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(4-(Benzyloxy)butyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the purine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
9-Benzyladenine: A synthetic derivative of adenine with a benzyl group attached.
Uniqueness
9-(4-(Benzyloxy)butyl)-9H-purin-6-amine is unique due to the presence of the benzyloxybutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s solubility, stability, and binding affinity to specific targets, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
121683-05-4 |
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Molecular Formula |
C16H19N5O |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
9-(4-phenylmethoxybutyl)purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c17-15-14-16(19-11-18-15)21(12-20-14)8-4-5-9-22-10-13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2,(H2,17,18,19) |
InChI Key |
MFSPSVOVGFGRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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